Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate
Brand Name: Vulcanchem
CAS No.: 954660-39-0
VCID: VC5572601
InChI: InChI=1S/C18H25N3O4/c1-3-25-17(23)8-9-19-18(24)20-11-14-10-16(22)21(12-14)15-6-4-13(2)5-7-15/h4-7,14H,3,8-12H2,1-2H3,(H2,19,20,24)
SMILES: CCOC(=O)CCNC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)C
Molecular Formula: C18H25N3O4
Molecular Weight: 347.415

Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate

CAS No.: 954660-39-0

Cat. No.: VC5572601

Molecular Formula: C18H25N3O4

Molecular Weight: 347.415

* For research use only. Not for human or veterinary use.

Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate - 954660-39-0

Specification

CAS No. 954660-39-0
Molecular Formula C18H25N3O4
Molecular Weight 347.415
IUPAC Name ethyl 3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methylcarbamoylamino]propanoate
Standard InChI InChI=1S/C18H25N3O4/c1-3-25-17(23)8-9-19-18(24)20-11-14-10-16(22)21(12-14)15-6-4-13(2)5-7-15/h4-7,14H,3,8-12H2,1-2H3,(H2,19,20,24)
Standard InChI Key NRYOALYDRCXHMR-UHFFFAOYSA-N
SMILES CCOC(=O)CCNC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)C

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound comprises three distinct subunits:

  • Ethyl propanoate backbone: A three-carbon ester chain (C-O-C=O) terminating in an ethyl group.

  • Ureido linker: A urea-derived bridge (-NH-C(=O)-NH-) connecting the ester to the pyrrolidinone ring.

  • 5-Oxo-1-(p-tolyl)pyrrolidin-3-yl group: A five-membered lactam ring substituted with a para-methylphenyl (p-tolyl) group at the 1-position and a ketone at the 5-position .

Systematic Nomenclature

The IUPAC name reflects this hierarchy:

  • Parent chain: Ethyl propanoate (ethyl 3-oxopropanoate).

  • Substituent: A ureido group at the propanoate’s β-carbon (position 3).

  • Pyrrolidinone moiety: 5-Oxo-pyrrolidin-3-ylmethyl, further substituted with p-tolyl at nitrogen .

Table 1: Key Molecular Descriptors

PropertyValue/DescriptionSource Analogs
Molecular formulaC₁₉H₂₆N₃O₄Calculated
Molecular weight372.43 g/molPubChem CID 222197
Functional groupsEster, urea, lactam, aryl
StereochemistryChiral centers at pyrrolidinone C3Inferred

Synthesis and Reaction Pathways

Retrosynthetic Considerations

The compound can be dissected into three synthons:

  • Ethyl 3-aminopropanoate: Provides the ester backbone.

  • Isocyanate intermediate: Generated from 5-oxo-1-(p-tolyl)pyrrolidin-3-ylmethanol.

  • p-Tolyl-substituted pyrrolidinone: Synthesized via cyclization of γ-aminobutyric acid derivatives .

Stepwise Assembly

  • Pyrrolidinone Formation:

    • Cyclocondensation of γ-keto acid with p-toluidine yields 1-(p-tolyl)pyrrolidin-5-one .

    • Bromination at C3 followed by nucleophilic substitution introduces the hydroxymethyl group.

  • Ureido Coupling:

    • Reaction of 3-(aminomethyl)-5-oxo-1-(p-tolyl)pyrrolidine with ethyl 3-isocyanatopropanoate under anhydrous conditions .

  • Esterification:

    • If necessary, propanoic acid precursors are esterified using ethanol under acid catalysis .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (Inferred)
Pyrrolidinone synthesisp-Toluidine, γ-keto acid, Δ60-75%
Ureido formationEthyl 3-isocyanatopropanoate, DCM45-60%
PurificationColumn chromatography (SiO₂)>95% purity

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to urea and ester groups. Limited aqueous solubility (logP ≈ 2.8) .

  • Stability: Susceptible to hydrolysis under acidic/basic conditions. Store anhydrous at -20°C.

Spectroscopic Characterization

  • IR: Peaks at ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (urea C=O), ~1650 cm⁻¹ (lactam C=O) .

  • NMR (¹H):

    • δ 1.2 ppm (t, 3H, ester CH₃),

    • δ 4.1 ppm (q, 2H, ester CH₂),

    • δ 7.1–7.3 ppm (m, 4H, p-tolyl) .

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